6-Methoxy-5-nitroquinoline
Overview
Description
6-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is characterized by a quinoline ring system substituted with a methoxy group at the 6-position and a nitro group at the 5-position. This compound is known for its yellow crystalline appearance and is soluble in hot ethanol, ethyl acetate, hot methanol, and hydrochloric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-nitroquinoline typically involves the nitration of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products:
Reduction: 6-Methoxy-5-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-5-nitroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitroquinoline is primarily related to its ability to interact with biological targets through its nitro and methoxy substituents. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antimalarial effects. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
6-Methoxy-8-nitroquinoline: Similar structure but with the nitro group at the 8-position.
5-Nitroquinoline: Lacks the methoxy group, making it less specific in certain reactions.
6-Methoxyquinoline: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 6-Methoxy-5-nitroquinoline is unique due to the specific positioning of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological properties. This dual substitution pattern allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-methoxy-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJDGHWDTDEBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288371 | |
Record name | 6-Methoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-91-2 | |
Record name | 6-Methoxy-5-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6623-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 55494 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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